

Clofibric-d4 Acid for analysis of plasma and serum samples

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Compound of Interest

Compound Name: Clofibric-d4 Acid

Cat. No.: B562975

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An Application Note on the Analysis of Clofibric Acid in Plasma and Serum Samples Utilizing **Clofibric-d4 Acid** as an Internal Standard

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites in biological matrices is paramount. This document provides a detailed application note and protocol for the analysis of clofibric acid in plasma and serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Clofibric-d4 acid** as a stable isotope-labeled internal standard.

Introduction

Clofibric acid is the active metabolite of several lipid-lowering drugs. Monitoring its concentration in plasma and serum is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as **Clofibric-d4 acid**, is the gold standard for quantitative bioanalysis using LC-MS/MS.^{[1][2][3]} It offers superior accuracy and precision by compensating for variability during sample preparation, chromatography, and mass spectrometric detection.^{[1][2]} This application note details a robust and reproducible method for the analysis of clofibric acid in plasma and serum.

Experimental Protocols

This section outlines the necessary materials and the step-by-step procedures for sample preparation and LC-MS/MS analysis.

Materials and Reagents

- Clofibric acid analytical standard
- **Clofibric-d4 acid** internal standard
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma/serum (blank)
- Microcentrifuge tubes
- Pipettes and tips
- Vortex mixer
- Centrifuge
- HPLC or UHPLC system
- Tandem mass spectrometer

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used, straightforward, and effective method for preparing biological samples for LC-MS/MS analysis.^[4]

- Spiking of Internal Standard: To 100 μ L of plasma or serum sample in a microcentrifuge tube, add 10 μ L of **Clofibric-d4 acid** internal standard solution (concentration to be optimized, typically in the range of the expected analyte concentration).
- Protein Precipitation: Add 300 μ L of acetonitrile containing 0.1% formic acid to the sample.^[5]
- Vortexing: Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.^[5]

- Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.^[5]
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
- Injection: Inject an appropriate volume (e.g., 2-10 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

- LC Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 5 µm) is suitable for separation.^[6]
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.5 mL/min
- Gradient: A gradient elution is typically used to separate the analyte from matrix components. An example gradient is:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: Ramp to 95% B
 - 2.5-3.5 min: Hold at 95% B
 - 3.5-3.6 min: Return to 5% B
 - 3.6-5.0 min: Re-equilibration at 5% B

- Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of clofibric acid.
- MRM Transitions: The multiple reaction monitoring (MRM) transitions should be optimized for both clofibric acid and **Clofibric-d4 acid**.

Quantitative Data

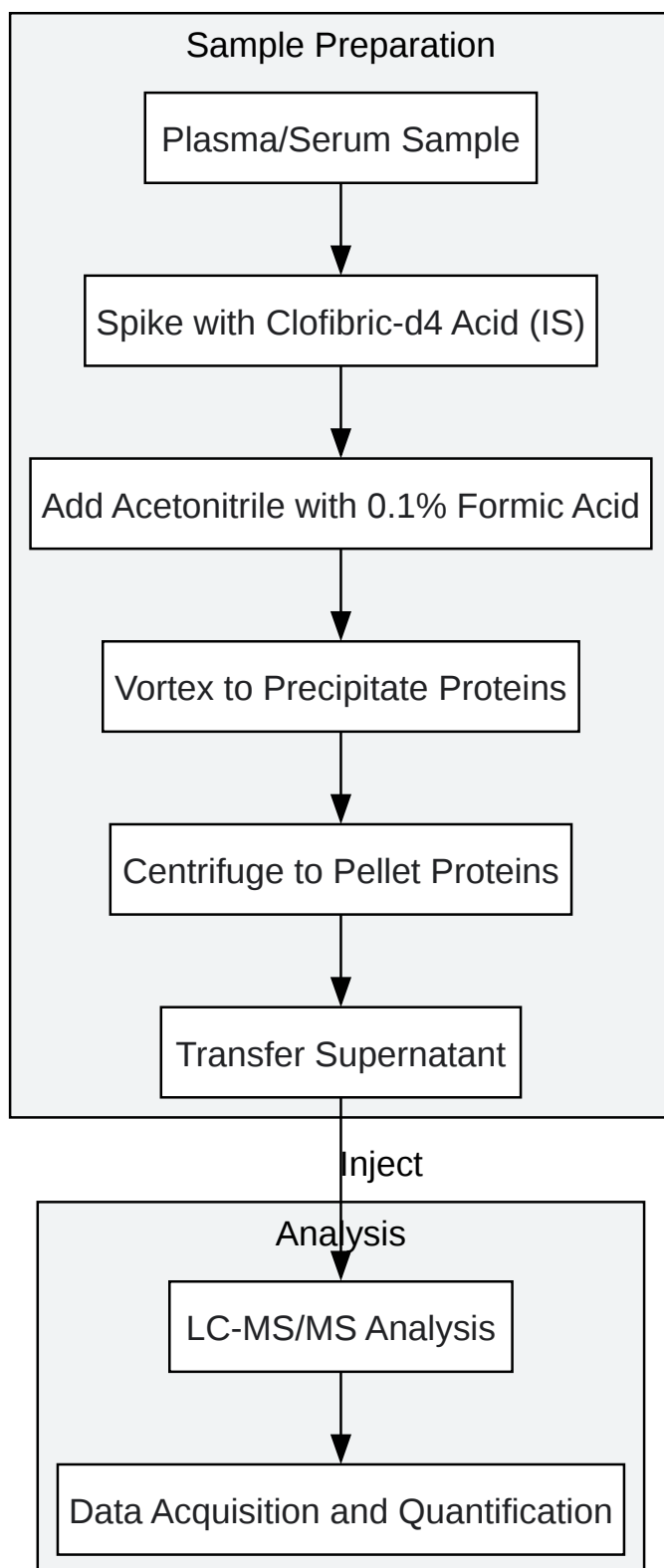
The following table summarizes typical performance characteristics for the analysis of clofibric acid using a deuterated internal standard. Actual values may vary depending on the specific instrumentation and laboratory conditions.

Parameter	Typical Value	Reference
Linearity Range	1.0 - 100.0 µg/mL	[7]
Lower Limit of Quantitation (LLOQ)	1.0 µg/mL	[7]
Inter-day Precision (%CV)	< 15%	[6]
Intra-day Precision (%CV)	< 15%	[6]
Accuracy (% Bias)	Within ±15%	[6]
Recovery	> 85%	[6]

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the analysis of clofibric acid in plasma and serum samples.

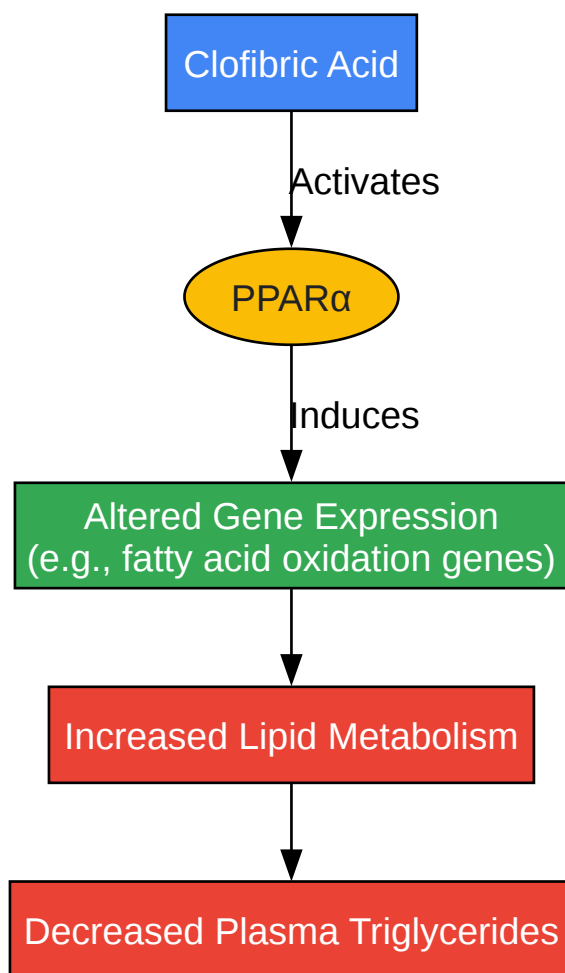


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Caption: Workflow for Clofibric Acid Analysis.

Conceptual Signaling Pathway

Clofibric acid acts as a peroxisome proliferator-activated receptor alpha (PPAR α) agonist. The following diagram illustrates a simplified conceptual pathway of its mechanism of action.



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Caption: Conceptual Pathway for Clofibric Acid Action.

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